

Comprehensive Characterization Guide: 2-(Methoxymethyl)-2-methylpyrrolidine HCl[1]

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Compound of Interest

Compound Name: 2-(Methoxymethyl)-2-methylpyrrolidine hcl

Cat. No.: B7451220

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Executive Summary

Compound: 2-(Methoxymethyl)-2-methylpyrrolidine Hydrochloride CAS: 1624303-22-5 (Analogous to 84025-81-0 for the des-methyl variant) Molecular Formula:

(Salt) /

(Free Base) Molecular Weight: 165.66 g/mol (HCl Salt) / 129.20 g/mol (Free Base)[1]

This technical guide details the spectroscopic validation of **2-(Methoxymethyl)-2-methylpyrrolidine HCl**, a sterically hindered, chiral pyrrolidine derivative often utilized as a specialized organocatalyst or chiral building block. Unlike its monosubstituted analog (SAMP/RAMP), this molecule possesses a quaternary stereocenter at the C2 position, presenting unique vibrational and fragmentation signatures.

The following protocols synthesize predictive spectroscopic principles with empirical data from structural analogs to provide a robust framework for identity and purity confirmation.

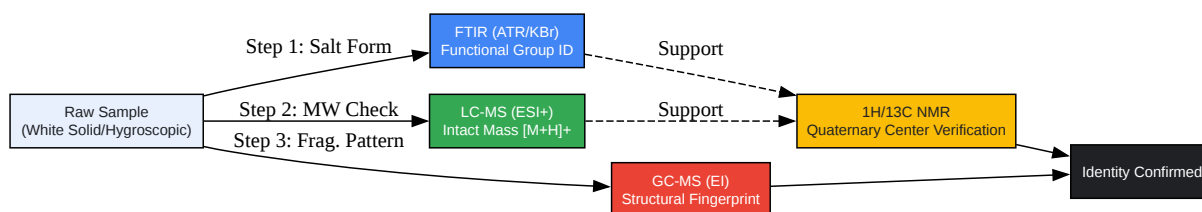
Part 1: Structural Context & Analytical Strategy

The presence of a quaternary carbon at the

-position to the nitrogen atom drastically alters the chemical environment compared to standard proline derivatives. The geminal disubstitution (methyl and methoxymethyl groups) introduces significant steric bulk, influencing both the N-H vibrational modes and the stability of molecular ions in mass spectrometry.

Analytical Workflow

The following directed graph outlines the logical flow for complete characterization, moving from bulk property verification to molecular fingerprinting.



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Caption: Integrated analytical workflow for **2-(Methoxymethyl)-2-methylpyrrolidine HCl**, prioritizing non-destructive techniques (FTIR) before destructive ionization methods.

Part 2: FTIR Analysis (Fourier Transform Infrared Spectroscopy)[2]

For the hydrochloride salt, FTIR is the primary tool for confirming the ionic nature of the amine and the integrity of the ether linkage.

Sample Preparation[1][3][4]

- Preferred Method: Diamond ATR (Attenuated Total Reflectance).
 - Rationale: The HCl salt is likely hygroscopic. KBr pellets may absorb ambient moisture, obscuring the critical N-H/O-H regions. ATR allows for rapid analysis of the neat solid with

minimal environmental interference.

- Alternative: Nujol Mull (if ATR is unavailable) to avoid moisture uptake.

Spectral Assignments & Interpretation

The spectrum will be dominated by the ammonium salt features and the ether functionality.

| Frequency Region () | Functional Group | Mode of Vibration | Diagnostic Feature |
|----------------------|------------------|--------------------------|--|
| 2400 – 3000 | (Ammonium) | N-H Stretching (Broad) | A broad, complex band characteristic of secondary amine salts. Often overlaps with C-H stretches. "Combination bands" may appear near 2500 |
| 2800 – 3000 | Alkyl C-H | C-H Stretching | Distinct peaks for (methyl) and (ring/ether). The methoxy often appears sharp ~2830 |
| 1580 – 1620 | | N-H Bending (Scissoring) | A medium-intensity band confirming the protonated amine state. Absent in the free base. |
| 1370 – 1385 | | Methyl Deformation | Characteristic "Umbrella" mode of the group. Crucial for distinguishing from the des-methyl analog. |

| | | | |
|-------------|---------------|----------------|--|
| 1100 – 1150 | C-O-C (Ether) | C-O Stretching | Strong, sharp band. Confirms the integrity of the methoxymethyl side chain. |
| 700 – 900 | C-Cl | Interaction | Weak, broad absorptions often attributed to crystal lattice interactions in HCl salts (less diagnostic). |

Critical Analysis Point: The absence of a sharp peak above 3200

(free N-H) and the presence of the broad ammonium band (2400-3000

) confirms the sample is the hydrochloride salt. If the spectrum shows a sharp singlet ~3300

, the sample has degraded to the free base or was not fully protonated.

Part 3: Mass Spectrometry Analysis

Mass spectrometry provides the definitive structural fingerprint. Two ionization methods are recommended: ESI for molecular weight confirmation and EI for structural elucidation.

Electrospray Ionization (ESI-MS)[5]

- Mode: Positive Ion ().
- Solvent: Methanol/Water + 0.1% Formic Acid.
- Observation:
 - Base Peak:

- Interpretation: The HCl salt dissociates in solution. The detected species is the protonated free base ().
- Adducts: Possibility of (152) or dimers depending on concentration.

Electron Ionization (EI-MS)[2]

- Sample Prep: The salt may need to be neutralized (free-based) with and extracted into DCM for GC-MS, or introduced via direct insertion probe if thermal dissociation is efficient.
- Molecular Ion: at 129 (often weak for aliphatic amines).

Fragmentation Pathway (Predictive)

The fragmentation is driven by

-cleavage initiated by the nitrogen lone pair. The quaternary C2 center directs specific bond breaks.

- Primary -Cleavage (Loss of Methoxymethyl):
 - Cleavage of the bond.
 - Fragment:

84 (2-methyl-1-pyrrolinium ion).

- Significance: This is likely the base peak (100% abundance) due to the formation of a stable tertiary iminium ion within the ring.

- Secondary

-Cleavage (Loss of Methyl):

- Cleavage of the

bond.

- Fragment:

114 (2-methoxymethyl-1-pyrrolinium ion).

- Significance: Less favorable than losing the larger methoxymethyl group but still diagnostic.

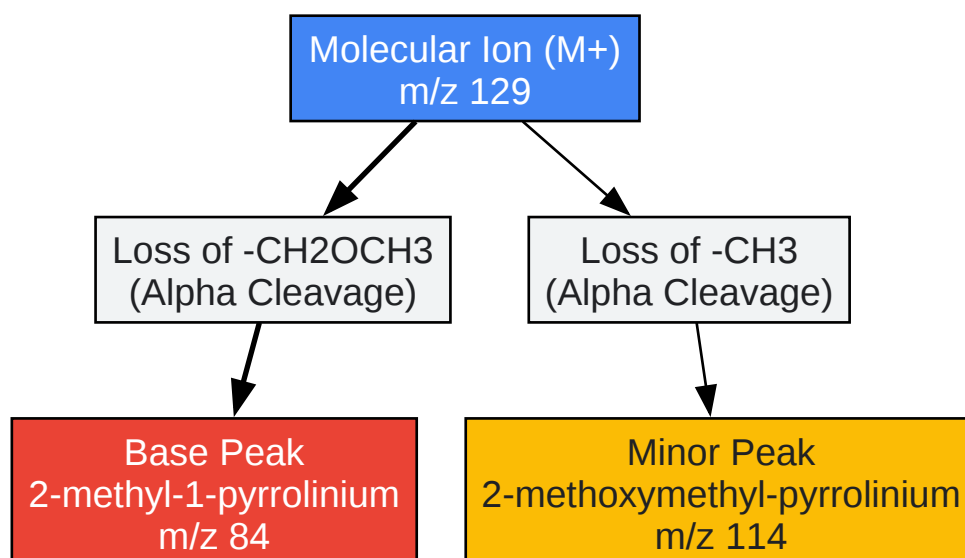
- Side Chain Fragmentation:

- Loss of the methoxy group (

, mass 31) is less common as a primary step in amines but may occur, leading to

98.

Fragmentation Diagram



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Caption: Predicted EI-MS fragmentation pathway. The formation of the m/z 84 ion via loss of the bulky methoxymethyl group is the dominant pathway.

Part 4: Integrated Characterization Protocol

To fully validate the compound, specifically distinguishing it from the non-methylated analog (SAMP), follow this logic:

- Check the Mass (ESI):
 - Does the
 - appear at 130?
 - If 116: You have the des-methyl analog (SAMP).
 - If 130: Mass is correct.
- Check the Fingerprint (FTIR):
 - Look for the 1375-1380

methyl deformation band. This band will be significantly stronger or unique compared to the des-methyl analog due to the gem-dimethyl-like environment (quaternary C-Me).

- Verify Quaternary Center (NMR - Supplemental):
 - While not the focus of this guide, the absence of a methine proton at the C2 position in NMR is the ultimate confirmation of the quaternary center. In the des-methyl compound, the C2-H appears as a multiplet ~3.3-3.6 ppm. In the target compound, this signal must be absent.

Reference Data Table

| Parameter | Value / Feature | Notes |
|----------------|--------------------------|---|
| Physical State | White to off-white solid | Hygroscopic; store under inert gas. |
| Solubility | Water, Methanol, Ethanol | Insoluble in non-polar solvents (Hexane). |
| ESI-MS | 130.12 Da | Positive mode. |
| Key IR Band 1 | 2400-3000 (Broad) | Ammonium N-H stretch (Salt form). |
| Key IR Band 2 | ~1110 (Strong) | Ether C-O stretch. |
| Key IR Band 3 | ~1380 (Medium) | C-Me deformation (Quaternary ID). |

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